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Compound of Interest

Compound Name: cis-11-Eicosenamide

Cat. No.: B078611

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

cis-11-Eicosenamide is a monounsaturated primary fatty acid amide. It is recognized as a
human metabolite and is under investigation for its potential roles in various physiological
processes.[1][2][3] This document provides a comprehensive overview of its chemical
properties, synthesis, analytical methods, and known biological activities.

Table 1: Compound Identification

Identifier Value

IUPAC Name (2)-icos-11-enamide[2][4][5]

CAS Number 10436-08-5[4][5][6][7]

Synonyms (112)-11-Eicosenamide, Gondamide[1][5]
Molecular Formula C20H3sNO[4][5]

Molecular Weight 309.53 g/mol [4][5]

Physicochemical Properties
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A summary of the known physical and chemical properties of cis-11-Eicosenamide is
presented below. This data is crucial for its handling, formulation, and experimental design.

Table 2: Physicochemical Data

Property Value Source
Melting Point 79 °C [1114]
. . 448.4 °C at 760 mmHg
Boiling Point ) [1114]
(Predicted)
Appearance White to Off-White Solid [1]

» Slightly soluble in Chloroform
Solubility [1]
and Methanol

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of cis-11-Eicosenamide is not readily
available in the public domain, a general and robust method for the synthesis of fatty acid
amides can be adapted. The following protocol is based on the activation of the corresponding
carboxylic acid with carbonyldiimidazole (CDI).

General Experimental Protocol for the Synthesis of cis-
11-Eicosenamide

This protocol involves a two-step, one-pot reaction.

Materials:

cis-11-Eicosenoic acid

1,1'-Carbonyldiimidazole (CDI)

Ammonia solution (e.g., 7N in Methanol)

Anhydrous tetrahydrofuran (THF)
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» Diethyl ether

o Saturated agueous sodium bicarbonate

e Brine

e Anhydrous magnesium sulfate

o Standard laboratory glassware and magnetic stirrer
e Rotary evaporator

Procedure:

 Activation of the Carboxylic Acid:

o Dissolve cis-11-Eicosenoic acid (1 equivalent) in anhydrous THF in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

o Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room
temperature.

o Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2
ceases. The progress of the acylimidazole formation can be monitored by thin-layer
chromatography (TLC).

e Amidation:
o Cool the reaction mixture to O °C in an ice bath.

o Slowly add an excess of ammonia solution (e.g., 7N in Methanol, 3-5 equivalents) to the
activated carboxylic acid solution.

o Allow the reaction mixture to warm to room temperature and stir overnight.
o Work-up and Purification:

o Remove the THF under reduced pressure using a rotary evaporator.
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o Partition the residue between diethyl ether and water.

o Separate the organic layer and wash sequentially with saturated aqueous sodium
bicarbonate and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude cis-11-Eicosenamide.

o The crude product can be further purified by column chromatography on silica gel or by
recrystallization.

Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of cis-11-Eicosenamide.
Sample Preparation:
» For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary.

e The lipid extract may require derivatization (e.qg., silylation) to improve the volatility and
thermal stability of the analyte, although primary amides can often be analyzed directly.

GC-MS Parameters (General):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
« Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

o Oven Temperature Program: A temperature gradient is used to separate the components of
the mixture. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a
high temperature (e.g., 300 °C), and hold for a period.

e Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full
scan mode for identification or selected ion monitoring (SIM) mode for quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of cis-11-
Eicosenamide.

Sample Preparation:
» Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Expected *H NMR Resonances:

Amide Protons (-CONHz): Broad signals in the region of 5.5-7.5 ppm.

Olefinic Protons (-CH=CH-): A multiplet around 5.3 ppm.

Allylic Protons (-CH2-CH=): A multiplet around 2.0 ppm.

Methylene Protons (-CHz-): A series of multiplets between 1.2 and 1.6 ppm.

Terminal Methyl Proton (-CHs): A triplet around 0.9 ppm.

Expected 3C NMR Resonances:

e Carbonyl Carbon (-C=0): A signal around 175 ppm.

¢ Olefinic Carbons (-C=C-): Signals around 130 ppm.

o Methylene Carbons (-CHz-): A series of signals in the range of 20-40 ppm.
o Terminal Methyl Carbon (-CHs): A signal around 14 ppm.

Biological Activity and Signaling Pathways

Fatty acid amides are a class of bioactive lipids that are known to interact with various cellular
targets, including transient receptor potential (TRP) channels and peroxisome proliferator-
activated receptors (PPARs). While specific quantitative data for cis-11-Eicosenamide is
limited, its biological activity can be inferred from studies on related compounds.
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Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by
cis-11-Eicosenamide, based on the known interactions of other fatty acid amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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